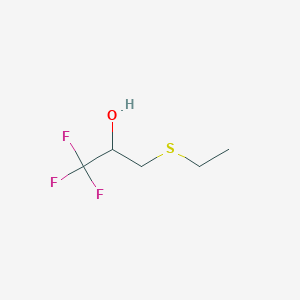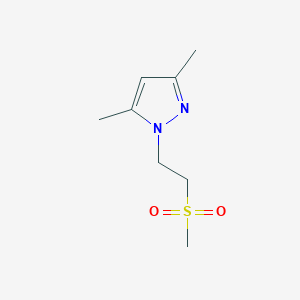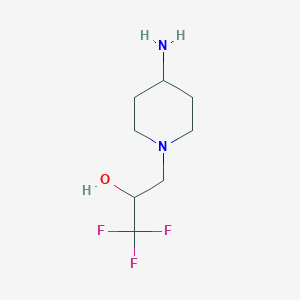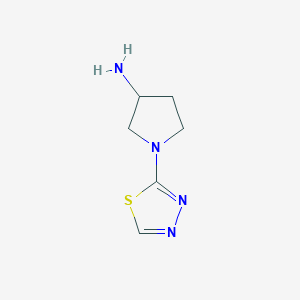
1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-amine
Übersicht
Beschreibung
1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .
Synthesis Analysis
A novel approach to the synthesis of 1,3,4-thiadiazol-2-amine derivatives involves a one-pot reaction between a thiosemicarbazide and carboxylic acid without toxic additives such as POCl3 or SOCl2. The reaction proceeds in three steps: salt formation, dehydration of the formed salt to an intermediate, and cyclodehydration of the intermediate to thiadiazole .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazol-2-yl compounds is responsible for various pharmacological activities. The presence of the =N-C-S- moiety and strong aromaticity of the ring provides low toxicity and great in vivo stability .Chemical Reactions Analysis
The reaction between carboxylic acid and thiosemicarbazide in the presence of polyphosphate ester (PPE) can be assumed to proceed in three steps: salt formation, dehydration of the formed salt to intermediate i-1, and cyclodehydration of i-1 to thiadiazole .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-amine and its derivatives are frequently synthesized and characterized for their structural and electronic properties. Studies have focused on understanding the intramolecular and intermolecular interactions, crystallization patterns, and the stability of these compounds. For instance, compounds like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and 2-(5-phenyl-1,3,4-thiadiazol-2-yl) pyridine have been synthesized and characterized using elemental analyses, IR, NMR, and single-crystal X-ray data. The stability of these molecules is indicated by the negative values of HOMO and LUMO energies, pointing towards their stable nature (Dani et al., 2013).
Anticancer Activity
Several studies have synthesized derivatives of this compound and tested them for anticancer properties. Compounds such as 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines and 5-(pyridin-4-yl)-N-substituted-1,3,4-thiadiazol-2-amines have shown significant cytotoxicity against various human cancer cell lines, with some derivatives exhibiting potent activity against specific cancer types like gastric cancer NUGC. These findings indicate the potential of these compounds in cancer chemotherapy (Abdo & Kamel, 2015); (Gomha et al., 2015).
Antibacterial and Antimicrobial Activities
Some synthesized derivatives of this compound have been explored for their antibacterial and antimicrobial properties. For instance, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine displayed high DNA protective ability and showed strong antimicrobial activity against certain strains like S. epidermidis. Such studies highlight the therapeutic potential of these compounds in treating infections and protecting against oxidative damage (Gür et al., 2020).
Anti-inflammatory and Analgesic Studies
Research has also been conducted on the potential anti-inflammatory and analgesic properties of this compound derivatives. Compounds like N-(5-substituted phenyl1,3,4-thiadiazol-2-yl) acridin-9-amine derivatives have been synthesized and tested, showing promising results in reducing inflammation and pain, indicating their utility in developing new therapeutic agents for treating such conditions (Kothamunireddy & Galla, 2021).
Wirkmechanismus
Target of Action
Similar compounds with a 1,3,4-thiadiazole scaffold have been reported to inhibit the signal transducer and activator of transcription 3 (stat3) pathway . STAT3 is a critical mediator of the cellular response to cytokines and growth factors and plays a significant role in many cellular processes such as cell growth and apoptosis .
Mode of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have shown to interact with the active site of the stat3 enzyme, inhibiting its activity . This interaction results in the disruption of the STAT3 pathway, leading to changes in cellular processes such as cell growth and apoptosis .
Biochemical Pathways
Similar compounds have been reported to affect the stat3 pathway . The inhibition of the STAT3 pathway can lead to downstream effects such as the suppression of cell growth and induction of apoptosis .
Result of Action
Similar compounds have shown dose-dependent anticancer activities against certain cell lines . This suggests that 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-amine might also exhibit similar effects.
Biochemische Analyse
Biochemical Properties
1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The compound’s interaction with COX enzymes suggests potential anti-inflammatory properties. Additionally, this compound has been found to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that assists in the proper folding of other proteins . This inhibition can lead to the degradation of several oncoproteins, indicating potential anticancer properties.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly the interleukin-6 (IL-6)/JAK/STAT3 pathway . This pathway is crucial for cell proliferation and survival, and its inhibition by this compound can lead to reduced cell proliferation and induced apoptosis in cancer cells. Furthermore, the compound has been shown to alter gene expression and cellular metabolism, contributing to its potential therapeutic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, the compound interacts with Hsp90, leading to the destabilization and degradation of client proteins . This interaction disrupts the function of multiple signaling pathways, ultimately inhibiting cancer cell growth. The compound also affects the IL-6/JAK/STAT3 pathway by binding to specific sites on the involved proteins, preventing their activation and subsequent signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has demonstrated stability under various conditions, maintaining its activity over extended periods . It is subject to degradation under certain conditions, which can affect its long-term efficacy. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target pathways and prolonged therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target pathways without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites, influencing the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles . These modifications are essential for the compound’s ability to exert its therapeutic effects at the subcellular level.
Eigenschaften
IUPAC Name |
1-(1,3,4-thiadiazol-2-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c7-5-1-2-10(3-5)6-9-8-4-11-6/h4-5H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPELFUUUHHCWEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


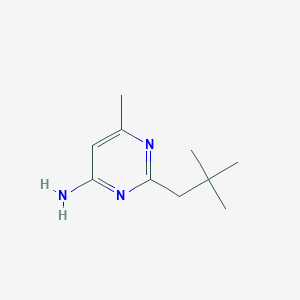
![1-[(4-Ethylphenyl)methyl]azetidin-3-amine](/img/structure/B1469115.png)
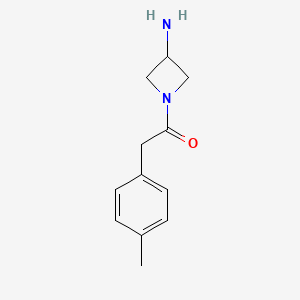
![1-[(2,5-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1469119.png)
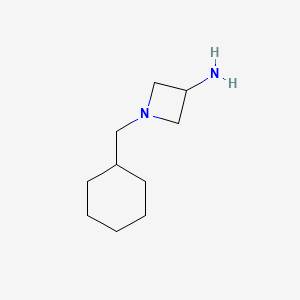

![8-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469125.png)
![3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469127.png)
